molecular formula C9H8ClNO2 B2601739 1-Chloro-4-isocyano-2,5-dimethoxybenzene CAS No. 1984-22-1

1-Chloro-4-isocyano-2,5-dimethoxybenzene

Cat. No.: B2601739
CAS No.: 1984-22-1
M. Wt: 197.62
InChI Key: YCOPZPVRLWVTDA-UHFFFAOYSA-N
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Description

1-Chloro-4-isocyano-2,5-dimethoxybenzene is a substituted benzene derivative featuring a chlorine atom at the 1-position, an isocyano group at the 4-position, and methoxy groups at the 2- and 5-positions. The isocyano group (N≡C–) is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties and reactivity. This compound is likely utilized in organic synthesis, particularly in cycloaddition reactions or as a ligand in coordination chemistry due to the isocyano group’s ability to bind metals.

Properties

IUPAC Name

1-chloro-4-isocyano-2,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-11-7-5-8(12-2)6(10)4-9(7)13-3/h4-5H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOPZPVRLWVTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+]#[C-])OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-isocyano-2,5-dimethoxybenzene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Scientific Research Applications

1-Chloro-4-isocyano-2,5-dimethoxybenzene is a compound of significant interest in various scientific research applications. This article delves into its applications across chemistry, medicinal research, and industrial usage, supported by data tables and case studies.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules. Notably, it can participate in:

  • Multicomponent Reactions (MCRs) : Isocyanides are particularly useful in MCRs, which allow for the simultaneous formation of multiple bonds in a single reaction step. This method is efficient for synthesizing diverse compound libraries.
  • Radical Chemistry : The compound can act as a radical precursor in photochemical reactions, facilitating the formation of radical intermediates that can lead to further functionalization of organic compounds .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential pharmacological properties. The compound's structure allows it to act as a pharmacophore in drug development:

  • Potential Drug Candidates : Research indicates that derivatives of isocyanides may exhibit biological activity against various diseases, including neurodegenerative disorders and cancer. For instance, compounds derived from isocyanides have shown promise as antagonists for mGluR5 receptors, which are implicated in conditions such as Alzheimer's disease and anxiety disorders .

Industrial Applications

The industrial relevance of this compound lies in its utility for producing specialty chemicals:

  • Chemical Manufacturing : It can be employed in the synthesis of specialty polymers and materials with unique properties due to its reactivity and functional groups.
  • Agricultural Chemicals : The compound may also find applications in developing agrochemicals that require specific chemical functionalities for efficacy .

Table 1: Applications of this compound

Application AreaSpecific Use CaseDescription
Organic SynthesisBuilding Block for Complex MoleculesUtilized in multicomponent reactions and radical chemistry.
Medicinal ChemistryDrug DevelopmentInvestigated as a pharmacophore for neuroprotective agents.
Industrial ChemistrySpecialty Chemicals ProductionEmployed in the synthesis of polymers and agrochemicals.

Table 2: Case Studies

Study ReferenceFindingsRelevance
ACS Publications Demonstrated radical reaction pathways using isocyanidesHighlights the versatility of isocyanides in organic synthesis.
Patent Analysis Identified potential mGluR5 antagonists based on isocyanide derivativesSuggests therapeutic applications in neurodegenerative diseases.
Research Thesis Explored high-throughput screening methods for drug discovery involving isocyanidesIndicates the role of automation in optimizing synthetic routes.

Mechanism of Action

The mechanism of action of 1-Chloro-4-isocyano-2,5-dimethoxybenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. 1-Bromo-2,5-dimethoxybenzene ():

  • Substituents: Bromine replaces chlorine at the 1-position, and the isocyano group is absent.
  • Electronic Effects: Bromine, being less electronegative but larger than chlorine, may influence steric interactions differently. The absence of the isocyano group reduces electron-withdrawing effects, making the bromo compound less reactive in electrophilic substitution reactions.
  • Safety and Handling: The safety data sheet for 1-bromo-2,5-dimethoxybenzene highlights stringent precautions for inhalation, skin contact, and ingestion . By analogy, the chloro-isocyano derivative may require enhanced safety measures due to the added toxicity of the isocyano group, which is known to release toxic cyanide derivatives upon decomposition.

b. 4-Isocyano-2,5-dimethoxybenzene (Hypothetical Comparison):

  • Substituents : Lacks the chlorine atom at the 1-position.

Data Tables

Table 1: Comparative Properties of Selected Compounds

Property 1-Chloro-4-isocyano-2,5-dimethoxybenzene 1-Bromo-2,5-dimethoxybenzene
Molecular Formula C₉H₇ClNO₂ C₈H₉BrO₂
Molecular Weight (g/mol) 212.61 (calculated) 231.06 (reported)
Key Substituents Cl, N≡C–, 2×OCH₃ Br, 2×OCH₃
Electron Effects Strong electron-withdrawing (N≡C–) Moderate electron-withdrawing (Br)
Safety Precautions Likely severe (isocyano toxicity) Standard halogenated compound

Research Findings and Methodologies

Computational Analysis ()

Density-functional theory (DFT), such as the Colle-Salvetti correlation-energy formula, could model the electronic structure of this compound. This approach would quantify electron density redistribution caused by the isocyano group, predicting reactivity trends compared to halogen-only analogs .

Structural Studies ()

Crystallographic software like SHELX is critical for determining the molecular geometry of such compounds. For instance, the isocyano group’s linear geometry and bond lengths could be compared to bromo analogs to assess steric and electronic differences.

Q & A

Q. What are the common synthetic routes for preparing 1-chloro-4-isocyano-2,5-dimethoxybenzene, and how can reaction conditions be optimized?

The synthesis typically involves functional group interconversion, such as the substitution of a halogen or nitro group with an isocyanide. For example, iron-catalyzed cross-coupling reactions (e.g., Kumada coupling) have been employed for analogous dimethoxybenzene derivatives, using precursors like 1-chloro-3,5-dimethoxybenzene with Grignard reagents . Optimization includes controlling temperature (e.g., 60–80°C), catalyst loading (e.g., 1–5 mol% Fe(acac)₃), and inert atmosphere (N₂/Ar). Yield improvements are achieved via iterative solvent screening (e.g., THF, DMF) and stoichiometric adjustments of reagents.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to analyze single-crystal data. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • NMR : ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to resolve methoxy (δ 3.7–3.9 ppm), aromatic (δ 6.5–7.5 ppm), and isocyanide (δ 110–130 ppm for ¹³C) signals.
  • IR : Confirm isocyanide C≡N stretch (~2100–2150 cm⁻¹) and methoxy C–O (1250–1300 cm⁻¹).

Q. What safety protocols are critical during handling and storage?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respirators if ventilation is insufficient .
  • Storage : Store in amber glass vials under inert gas (N₂) at –20°C to prevent degradation .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent hydrolysis .

Q. Which analytical techniques are suitable for purity assessment?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • GC-MS : Electron ionization (70 eV) to detect volatile impurities.
  • Elemental analysis : Validate %C, %H, %N, and %Cl within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Contradictions often arise from dynamic processes (e.g., rotamers) or crystal packing effects. Strategies:

  • Variable-temperature NMR : Identify broadening or splitting of peaks due to conformational exchange.
  • DFT calculations : Compare computed NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to validate static vs. dynamic structures .
  • Powder XRD : Rule out polymorphism influencing crystallographic data .

Q. What computational methods predict electronic properties relevant to catalytic applications?

  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps using Gaussian09 with basis sets (e.g., 6-31G*) to assess nucleophilicity/electrophilicity.
  • Natural Bond Orbital (NBO) analysis : Quantify hyperconjugation effects from methoxy/isocyanide groups .

Q. What mechanistic insights exist for isocyanide participation in cross-coupling reactions?

Studies on analogous systems suggest:

  • Oxidative addition : Fe(0) inserts into the C–Cl bond, forming a σ-complex.
  • Transmetallation : Transfer of organometallic reagents (e.g., Grignard) to the Fe center.
  • Reductive elimination : Coupling of aryl and alkyl groups. Kinetic studies (Eyring plots) and isotopic labeling (²H, ¹³C) can validate intermediates .

Q. How does substituent variation (e.g., Cl vs. Br) impact biological activity in related agrochemicals?

Comparative studies on chloroneb (1,4-dichloro-2,5-dimethoxybenzene) show chlorine’s electronegativity enhances fungicidal activity by increasing membrane permeability. Structure-activity relationships (SAR) are derived via:

  • LogP measurements : Assess lipophilicity’s role in bioavailability.
  • Enzyme inhibition assays : Target lanosterol 14α-demethylase in fungi .

Q. What degradation pathways occur under long-term storage, and how can stability be improved?

  • Hydrolysis : Isocyanide groups degrade to amines in humid conditions. Monitor via TLC or LC-MS.
  • Photodegradation : UV exposure cleaves methoxy groups. Use stabilizers like BHT (0.1% w/w) and opaque packaging .

Q. Can green chemistry approaches replace traditional solvents in synthesis?

  • Solvent screening : Test cyclopentyl methyl ether (CPME) or 2-MeTHF as sustainable alternatives.
  • Catalyst recycling : Fe nanoparticles immobilized on SiO₂ show >90% recovery in cross-coupling reactions .

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